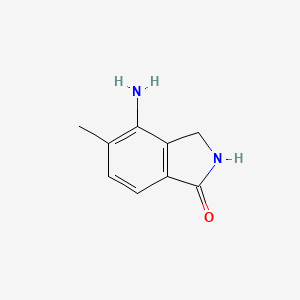

4-Amino-5-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCSXVTGZMZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines a rational, multi-step synthesis starting from commercially available 2-methyl-3-nitroaniline. Each synthetic step is detailed with proposed reagents, reaction conditions, and underlying chemical principles. Furthermore, this guide presents a thorough characterization profile of the target molecule, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a valuable resource for researchers aiming to synthesize and identify this compound.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing molecules that can interact with specific biological targets. Notable examples of isoindolinone-containing drugs include chlorthalidone, a diuretic, and lenalidomide, an immunomodulatory agent. The specific substitution pattern of this compound, featuring an amino group and a methyl group on the aromatic ring, presents a unique chemical entity with potential for further functionalization and exploration of its biological activities.

This guide aims to bridge the gap in the existing literature by providing a detailed, practical pathway for the synthesis and a comprehensive analytical framework for the characterization of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from 2-methyl-3-nitroaniline through a series of transformations involving diazotization, cyanation, oxidation, bromination, reduction, and final cyclization. This proposed route is designed to be robust and utilize common laboratory reagents.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Methyl-3-nitrobenzonitrile (Intermediate 1)

-

Principle: This step involves the Sandmeyer reaction, a well-established method for converting an aromatic amine to a nitrile. The amino group of 2-methyl-3-nitroaniline is first converted to a diazonium salt, which is then displaced by a cyanide ion using a copper(I) cyanide catalyst.

-

Protocol:

-

Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Synthesis of 2-Methyl-3-nitrobenzoic Acid (Intermediate 2)

-

Principle: The nitrile group of 2-methyl-3-nitrobenzonitrile is hydrolyzed to a carboxylic acid under acidic conditions. This is a standard transformation in organic synthesis.

-

Protocol:

-

Reflux a mixture of 2-methyl-3-nitrobenzonitrile and aqueous sulfuric acid (e.g., 50% v/v).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 2-methyl-3-nitrobenzoic acid. Further purification can be achieved by recrystallization.

-

Synthesis of 2-(Bromomethyl)-3-nitrobenzoic Acid (Intermediate 3)

-

Principle: This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Protocol:

-

Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture, using a light source to initiate the reaction if necessary.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-3-nitrobenzoic acid, which may be used in the next step without further purification.

-

Synthesis of this compound (Target Molecule)

-

Principle: This final step is a two-stage, one-pot reaction. First, the benzylic bromide is displaced by ammonia to form an intermediate aminomethylbenzoic acid. Then, the nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization (lactamization) to form the isoindolinone ring. Iron powder in the presence of an electrolyte like ammonium chloride is a common and effective reagent for this type of nitro group reduction.

-

Protocol:

-

Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in aqueous ammonia and stir at room temperature.

-

After the initial displacement reaction is complete (as monitored by TLC), add iron powder and ammonium chloride to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the progress of the reduction and cyclization by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

-

Adjust the pH of the filtrate to be slightly basic and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Characterization of this compound

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the isoindolinone ring, and the protons of the amino and amide groups.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methyl Group: A singlet at around δ 2.0-2.5 ppm.

-

Methylene Group: A singlet at around δ 4.0-4.5 ppm, corresponding to the CH2 group of the isoindolinone ring.

-

Amino Group: A broad singlet at around δ 4.0-5.0 ppm, which is exchangeable with D2O.

-

Amide Proton: A broad singlet at around δ 7.5-8.5 ppm, also exchangeable with D2O.

-

-

13C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbon: A signal around δ 45-55 ppm.

-

Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

-

| Proton (1H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | d, d | 1H, 1H |

| -NH2 | 4.0 - 5.0 | br s | 2H |

| -CH2- | 4.0 - 4.5 | s | 2H |

| -CH3 | 2.0 - 2.5 | s | 3H |

| -NH- (amide) | 7.5 - 8.5 | br s | 1H |

| Carbon (13C) | Expected Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C | 110 - 150 |

| -CH2- | 45 - 55 |

| -CH3 | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[1][2][3][4][5]

-

N-H Stretching: Two bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amino group. A broader band in the same region may be observed for the N-H stretch of the amide.

-

C=O Stretching: A strong absorption band around 1650-1690 cm-1, characteristic of a lactam carbonyl group.

-

C-N Stretching: Absorptions in the region of 1200-1350 cm-1.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm-1 region.

-

C-H Stretching: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches below 3000 cm-1.

| Functional Group | Expected Absorption Frequency (cm-1) | Intensity |

| N-H (amine) | 3300 - 3500 | Medium |

| N-H (amide) | ~3200 | Medium, Broad |

| C=O (lactam) | 1650 - 1690 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-N | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the target compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C9H10N2O), which is 162.19 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for isoindolinones may involve the loss of CO (28 Da) and fragmentation of the heterocyclic ring.[6][7][8][9][10] The presence of the amino and methyl groups will also influence the fragmentation pattern.

Conclusion

This technical guide has detailed a plausible and logical synthetic route for the preparation of this compound, a compound of interest for further chemical and biological exploration. The step-by-step protocols are based on well-established and reliable organic transformations. Furthermore, the comprehensive characterization data provided, including predicted NMR, IR, and MS spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This guide is intended to empower researchers to access this and related isoindolinone structures, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

ResearchGate. Base‐promoted synthesis of substituted isoindolinones 2.15. [Link]

- Fu, L-Y., et al. (2019). A palladium-catalyzed C-H carbonylation of benzylamines provides isoindolinone scaffolds in good yields under gas-free conditions by using benzene-1,3,5-triyl triformate (TFBen) as a convenient CO surrogate. Journal of Organic Chemistry, 84, 1238-1246.

-

The features of IR spectrum. [Link]

- Google Patents.

-

ResearchGate. Scheme 1. Protocol synthesis of 3-methylene substituted isoindolinones 3. [Link]

-

PMC - NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

MDPI. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

-

MSU chemistry. Infrared Spectroscopy. [Link]

-

ResearchGate. Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

- Google Patents. A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Physicochemical Characterization of 4-Amino-5-methylisoindolin-1-one

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic attributes dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive framework for the detailed physicochemical characterization of 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies required to generate such critical data. We present not just the "what" but the "why," explaining the scientific rationale behind each experimental choice. The protocols described are designed as self-validating systems to ensure data integrity, providing researchers, scientists, and drug development professionals with a robust roadmap for characterization.

Chemical Identity and Structure

A complete understanding of a compound's properties begins with its unambiguous identification. This compound is a substituted isoindolinone, a scaffold present in various biologically active molecules.

| Identifier | Value |

| IUPAC Name | 4-Amino-5-methyl-2,3-dihydro-1H-isoindol-1-one |

| CAS Number | 348165-76-4[1] |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Canonical SMILES | CC1=C(C2=C(C=C1)CNC2=O)N |

| Chemical Structure | (Structure image generated for illustrative purposes) |

Core Physicochemical Properties: Methodologies and Rationale

The following sections detail the critical physicochemical parameters and the gold-standard experimental protocols for their determination. The selection of these methods is based on their robustness, reproducibility, and relevance to pharmaceutical development.[2]

Melting Point (Mp)

Scientific Rationale: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities depress and broaden the melting range. This parameter is also crucial for assessing the physical stability of different solid forms (polymorphs) and for guiding formulation processes.

This method is a simple, widely used technique for determining the melting point of a crystalline solid.[3]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, leading to an inaccurate reading.[4]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube firmly on a hard surface to pack the solid into the bottom. To ensure uniform heat transfer, the packed sample height should be no more than 2-3 mm.[4]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[5]

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15°C/minute) to find a rough estimate. A fresh sample must be used for the accurate determination.[5]

-

Accurate Determination: For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point. Heat at a slow, controlled rate of 1°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts into a clear liquid (T2). The melting point is reported as the range T1-T2.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility (S)

Scientific Rationale: Aqueous solubility is a critical property that profoundly impacts a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[7] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Thermodynamic equilibrium solubility, determined by the shake-flask method, is the gold standard for its accuracy and relevance.[9][10]

This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with the excess solid.[11]

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of relevant pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions). A small excess (5-10 mg per 5 mL) is sufficient.[9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C). To ensure thermodynamic equilibrium is reached, a minimum incubation of 24 hours is recommended.[9] The process should include an initial period of vigorous shaking (e.g., 6 hours) followed by a sedimentation period (e.g., 18 hours).[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF) are the most reliable methods.[8] Sedimentation is considered the safest technique to ensure the system remains at equilibrium.[9]

-

Quantification: Carefully aspirate an aliquot of the clear supernatant.

-

Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calibration: Quantify the concentration against a standard curve prepared from known concentrations of the compound.

Caption: Workflow for Shake-Flask Aqueous Solubility.

Acidity Constant (pKa)

Scientific Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have vastly different properties (e.g., solubility, membrane permeability), the pKa is a master variable in pharmacology.[2] For a compound like this compound with both an acidic (lactam) and a basic (amino) center, determining its pKa values is essential for predicting its behavior in the body.

This method is suitable for compounds that possess a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[12][13] It is a rapid and sensitive technique that can be adapted to a 96-well plate format for higher throughput.[14]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).[12]

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO.

-

Measurement: Add a small, fixed amount of the stock solution to each well of a 96-well plate containing the different pH buffers. The final co-solvent concentration should be minimal (e.g., ≤2% v/v) to avoid affecting the pKa.[12]

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution using a plate reader.[12]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[13]

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation.[15] The inflection point of the curve corresponds to the pKa.[16]

-

Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[17][18] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating LogP, especially for compounds that are difficult to measure with the traditional shake-flask method.[18][19][20]

This method correlates the retention time of a compound on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.[18]

Step-by-Step Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[20]

-

Calibration:

-

Select a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.

-

Inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[19]

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[18]

-

-

Sample Analysis: Inject the this compound sample under the identical chromatographic conditions used for the standards.

-

Calculation: Record its retention time, calculate its log k value, and use the linear regression equation from the calibration curve to determine its LogP value.[18] For accuracy, measurements should be performed in triplicate.[19]

Caption: Workflow for Lipophilicity (LogP) Determination by RP-HPLC.

Data Summary

| Property | Predicted/Expected Range | Significance in Drug Development |

| Melting Point | Crystalline solid, likely >150°C | Purity assessment, solid-state stability |

| Aqueous Solubility (LogS) | Likely poorly soluble | Bioavailability, formulation options |

| Lipophilicity (LogP) | Likely in the 1-3 range | Membrane permeability, metabolism, toxicity[2] |

| pKa (Basic - Amine) | Expected ~3-5 | Ionization state in stomach and intestine |

| pKa (Acidic - Lactam) | Expected >12 | Generally not ionized under physiological pH |

Conclusion

The physicochemical profile of this compound is a critical dataset that will define its potential as a therapeutic agent. While predictive models can offer initial estimates, rigorous experimental determination is non-negotiable for making informed decisions in a drug discovery pipeline. This guide provides the established, robust, and scientifically-grounded protocols necessary for any research team to undertake a comprehensive characterization of this molecule. By adhering to these methodologies, scientists can generate high-quality, reliable data, paving the way for a thorough understanding of the compound's ADME properties and its ultimate viability as a drug candidate.

References

- Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry - ACS Publications.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health (NIH).

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters - ACS Publications.

- Measuring the Melting Point. Westlab Canada.

- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.

- Melting Point Determination Procedure. Chemistry LibreTexts.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.

- Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). ResearchGate.

- Melting point determination. University of Calgary.

- Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli.

- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- pKa of a dye: UV-VIS Spectroscopy. University of California, Irvine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PubMed Central (PMC) - NIH.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central (PMC) - NIH.

- This compound. BLD Pharm.

- Methyl 5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate. PubChem.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- 7-amino-4-methylisoindolin-1-one | 913391-45-4. Sigma-Aldrich.

- The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed.

- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate.

- 4-Amino-2-methylisoindolin-1-one. BLD Pharm.

- pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- 4-Amino-2-methylisoindolin-1-one. Apollo Scientific.

- 5-Aminoisoquinoline. PubChem - NIH.

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

- 4-Amino-2-hydroxy-5-methylpyridine. ChemicalBook.

- 4-Amino-5-methylhexane-1,3-diol. PubChem.

- 6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid. PubChem.

Sources

- 1. 348165-76-4|this compound|BLD Pharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. mdpi.com [mdpi.com]

- 21. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Proposed Mechanistic Exploration of 4-Amino-5-methylisoindolin-1-one

A Senior Application Scientist's Guide to Unraveling a Novel Compound's Core Mechanism of Action

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the novel compound 4-Amino-5-methylisoindolin-1-one, for which the precise mechanism of action remains to be elucidated. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive, prospective framework for its mechanistic investigation. Drawing upon the known activities of structurally related isoindolinones and isoindoline-1,3-diones, we will propose and detail a logical, multi-tiered experimental plan designed to systematically uncover its biological targets and signaling pathways. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for characterizing novel bioactive compounds.

Introduction: The Isoindolinone Core and the Enigma of this compound

The isoindolinone heterocyclic system is a cornerstone of many pharmacologically active agents. Derivatives have been reported to possess a diverse range of activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties[1][2][3]. For instance, certain isoindoline-1,3-diones have been identified as non-selective inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential role in modulating inflammatory pathways[1]. Furthermore, other isoindolinone derivatives have shown promise as inhibitors of carbonic anhydrase and as antagonists for serotonin and sigma receptors[2][4].

The specific compound, this compound, presents a unique substitution pattern that distinguishes it from previously characterized analogs. The presence of an amino group at the 4-position and a methyl group at the 5-position on the isoindolinone core could significantly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide, therefore, embarks on a prospective journey to define a comprehensive research strategy for elucidating the mechanism of action of this novel compound.

Postulated Mechanisms of Action Based on Structural Analogs

Given the activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our proposed experimental investigation.

-

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. Structurally similar isoindoline-1,3-diones have demonstrated anti-inflammatory effects through the inhibition of COX-1 and COX-2[1]. It is plausible that this compound could also interact with the active sites of these enzymes.

-

Hypothesis 2: Carbonic Anhydrase Inhibition. Novel isoindolinone derivatives have been reported as potent inhibitors of human carbonic anhydrase (hCA) isoforms[2]. The structural features of this compound may allow it to bind to the zinc-containing active site of these enzymes.

-

Hypothesis 3: Modulation of Kinase Activity. The isoquinoline core, a related heterocyclic system, is found in numerous kinase inhibitors[5]. It is conceivable that the isoindolinone scaffold could also confer kinase inhibitory activity, potentially impacting a variety of cellular signaling pathways.

-

Hypothesis 4: Interaction with G-Protein Coupled Receptors (GPCRs). The isoindolin-1-one containing drug, Roluperidone, acts as a 5-HT2A and σ2 receptor antagonist[4]. This suggests that our compound of interest could potentially modulate GPCR signaling.

A Proposed Experimental Workflow for Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-stage experimental workflow is proposed. This workflow is designed to progress from broad, high-throughput screening to more focused, target-specific validation and pathway analysis.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess the direct inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate and plate reader

Procedure:

-

Prepare a serial dilution of this compound and reference inhibitors in assay buffer.

-

In a 96-well plate, add 10 µL of the diluted compounds or vehicle control (DMSO).

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at room temperature for 10 minutes.

-

To initiate the reaction, add 20 µL of a solution containing arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol aims to confirm the direct binding of this compound to its putative target protein within intact cells.

Materials:

-

Cell line expressing the target protein of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

-

Culture the cells to approximately 80% confluency.

-

Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blot.

-

Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothetical Data Presentation and Interpretation

To illustrate the expected outcomes of our proposed experiments, we present the following hypothetical data.

Table 1: Hypothetical Inhibitory Activity of this compound against Various Enzymes

| Enzyme Target | IC50 (µM) |

| COX-1 | > 100 |

| COX-2 | 2.5 |

| Carbonic Anhydrase II | 50.2 |

| Carbonic Anhydrase IX | 8.1 |

| Kinase X | 0.75 |

| Kinase Y | 15.3 |

Interpretation: The hypothetical data in Table 1 suggests that this compound is a selective inhibitor of COX-2 and Kinase X, with moderate activity against Carbonic Anhydrase IX. This would prioritize further investigation into the COX-2 and Kinase X pathways.

Postulated Signaling Pathway

Based on the hypothetical data suggesting potent inhibition of "Kinase X," we can propose a putative signaling pathway that could be modulated by this compound. Let's assume "Kinase X" is a critical upstream regulator of the NF-κB signaling pathway, a key driver of inflammation.

Sources

- 1. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. Roluperidone - Wikipedia [en.wikipedia.org]

- 5. Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoindolinone Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 4-Amino-5-methylisoindolin-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoindolinone core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the biological activities associated with the isoindolinone framework, with a specific focus on the representative molecule, 4-Amino-5-methylisoindolin-1-one. This document will delve into the key therapeutic targets of isoindolinone derivatives, namely Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), exploring their mechanisms of action and the rationale behind their investigation as therapeutic agents, particularly in oncology. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of isoindolinone-based compounds, supported by insights into their structure-activity relationships and pharmacokinetic properties.

Introduction: The Isoindolinone Core - A Versatile Pharmacophore

The isoindolinone skeleton, a bicyclic aromatic lactam, is a recurring feature in both natural products and synthetic molecules, demonstrating a remarkable diversity of biological activities.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, anti-inflammatory agents, and, most notably, as anticancer agents.[2] The rigid, planar structure of the isoindolinone core provides a robust platform for the strategic placement of various functional groups, allowing for the fine-tuning of its pharmacological properties. This guide will utilize this compound as a central example to explore the vast potential of this chemical class.

Key Biological Target I: Poly (ADP-ribose) Polymerase (PARP) Inhibition

A significant area of research for isoindolinone derivatives has been their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[3] PARPs are a family of enzymes crucial for DNA damage repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[3][4]

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the co-substrate for PARP enzymes, is the cornerstone of its inhibitory activity.[3] This structural mimicry allows isoindolinone-based inhibitors to competitively bind to the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) chains and thereby stalling the DNA repair process.[3]

The proposed binding of this compound to the PARP1 catalytic site would involve key interactions within the nicotinamide-binding pocket. The lactam carbonyl and the amino group are predicted to form crucial hydrogen bonds with amino acid residues in the active site, while the aromatic ring system engages in pi-stacking interactions. The 5-methyl group may contribute to hydrophobic interactions, potentially enhancing binding affinity.

Figure 1: Proposed mechanism of PARP1 inhibition by this compound.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against purified PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., histone-induced)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) serial dilutions

-

Control inhibitor (e.g., Olaparib)

-

96-well white microplates

-

Luminometer

Procedure:

-

Coating: Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Compound Addition: Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Add a mixture of PARP1 enzyme and activated DNA to each well.

-

Incubation: Add biotinylated NAD+ to initiate the reaction and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Signal Generation: After a final wash, add the chemiluminescent HRP substrate.

-

Measurement: Immediately read the luminescence on a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP1 activity.

Key Biological Target II: Histone Deacetylase (HDAC) Inhibition

Isoindolinone derivatives have also emerged as promising inhibitors of Histone Deacetylases (HDACs).[5][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[7] Deacetylation of histones leads to a more condensed chromatin structure, repressing gene transcription.[7] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[8] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]

Mechanism of Action: Zinc-Binding and Active Site Occlusion

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. For isoindolinone-based HDAC inhibitors, the core scaffold typically acts as part of the linker and cap region, while a ZBG, such as a hydroxamic acid, is appended.[6] This ZBG chelates the zinc ion in the active site of the HDAC enzyme, while the isoindolinone moiety and other substituents interact with residues at the rim of the active site, providing selectivity and potency.

For a hypothetical this compound-based HDAC inhibitor, a hydroxamic acid or similar ZBG would be necessary. The 4-amino group could potentially form hydrogen bonds with the enzyme, and the 5-methyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity.

Figure 2: General mechanism of HDAC inhibition by an isoindolinone-based inhibitor.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a method to measure the in vitro inhibitory activity of a compound against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (a suitable derivative of this compound) serial dilutions

-

Control inhibitor (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Addition: Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control.

-

Enzyme Addition: Add the HDAC enzyme to each well.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Development: Add the developer solution to each well and incubate for 15 minutes at room temperature. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measurement: Read the fluorescence on a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required for 50% inhibition of HDAC activity.

Cellular Activity: Assessing Cytotoxicity in Cancer Cell Lines

To determine the functional consequence of PARP or HDAC inhibition, it is essential to evaluate the cytotoxic effects of the test compound on cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HCT116 for HDACi, BRCA-deficient cell line for PARPi)

-

Complete cell culture medium

-

Test compound (this compound) serial dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Structure-Activity Relationship (SAR) and ADME Properties

Structure-Activity Relationship (SAR) Insights

For isoindolinone-based PARP inhibitors , SAR studies have highlighted the importance of substituents on the isoindolinone core for potency and selectivity. The presence of a basic amino functionality often enhances cellular activity.[9]

For HDAC inhibitors , the nature of the cap group, which includes the isoindolinone scaffold, significantly influences isoform selectivity and potency. The linker length and composition are also critical for optimal positioning of the zinc-binding group in the active site.[10][11]

For this compound, the 4-amino group could serve as a key hydrogen bond donor, potentially increasing affinity for the target enzyme. The 5-methyl group, being a small lipophilic group, might enhance binding through hydrophobic interactions or influence the overall conformation of the molecule.

ADME (Absorption, Distribution, Metabolism, and Excretion) Considerations

Early assessment of ADME properties is crucial in drug development. Isoindolinone derivatives have been reported to possess favorable physicochemical properties, such as moderate lipophilicity, which can contribute to good oral bioavailability and blood-brain barrier permeability, making them attractive for CNS drug development.[3] In silico ADME predictions and in vitro assays (e.g., metabolic stability in liver microsomes) are valuable tools for guiding the optimization of isoindolinone-based drug candidates.[5][12]

Synthesis of this compound

Figure 3: A generalized synthetic workflow for this compound.

Conclusion

The isoindolinone scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating significant potential as inhibitors of key therapeutic targets such as PARP and HDACs. This technical guide has provided a comprehensive overview of the biological activities associated with this scaffold, using this compound as a representative example. The detailed experimental protocols and discussions on mechanism of action, SAR, and ADME properties are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the vast chemical space around the isoindolinone core is warranted to unlock its full therapeutic potential.

References

-

Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. [Link][10]

-

Shultz, M. D., et al. (2015). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Novartis Institutes for BioMedical Research. [Link][1]

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 264-276. [Link][5]

-

Lee, S., et al. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4895-4900. [Link][6]

-

Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link][11]

-

Rotili, D., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, e202400093. [Link][13]

-

Zhou, Y., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link][3]

-

Peytam, F., et al. (2019). Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. Bioorganic Chemistry, 87, 1-11. [Link][12]

-

Khalid, S., et al. (2023). Predicted physicochemical and ADMET properties of 2-(isoindolin-2-yl) esters derived from aromatic amino acids. ResearchGate. [Link][14]

-

Atar, A. B. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link][2]

-

Zhang, Y., et al. (2020). A simple fluorogenic cellular assay for histone deacetylase inhibitors based on split-yellow fluorescent protein and intrabodies. ACS Omega, 5(26), 16037-16044. [Link][15]

-

Saha, S., et al. (2021). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link][16]

-

Peytam, F., et al. (2019). Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. ResearchGate. [Link]

-

Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. [Link][17]

-

Rotili, D., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ResearchGate. [Link][18]

-

Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link][19]

-

Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. ResearchGate. [Link][9]

-

Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed. [Link][20]

-

Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654. [Link][21]

-

Brindisi, M., et al. (2018). Novel spiroindoline HDAC inhibitors: Synthesis, molecular modelling and biological studies. European Journal of Medicinal Chemistry, 143, 1377-1394. [Link][22]

-

Mwakwari, S. C., et al. (2010). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Current Topics in Medicinal Chemistry, 10(14), 1423-1440. [Link][8]

-

Roy, K., et al. (2018). Stepwise development of structure-activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. ResearchGate. [Link][23]

-

Sonnemann, J., & Beck, J. F. (2011). PARP inhibitors: its role in treatment of cancer. Journal of Cancer Science & Therapy, 3(10). [Link][4]

-

Villagra, A. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link][24]

-

Oncolines B.V. (2024). Compound profiling in PARP inhibitor-resistant cancer cell lines. Oncolines B.V.. [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179. [Link][7]

Sources

- 1. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - OAK Open Access Archive [oak.novartis.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Novel spiroindoline HDAC inhibitors: Synthesis, molecular modelling and biological studies [usiena-air.unisi.it]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Compound profiling in PARP inhibitor-resistant cancer cell lines - Oncolines B.V. [oncolines.com]

A Technical Guide to the In Vitro Evaluation of 4-Amino-5-methylisoindolin-1-one: A Roadmap for Novel Compound Characterization

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a meticulous process, with in vitro characterization serving as its foundational pillar.[1] This crucial phase provides the first glimpse into a compound's biological activity, mechanism of action, potency, and potential liabilities, thereby guiding all subsequent development efforts.[1] This guide presents a comprehensive framework for the in vitro evaluation of 4-Amino-5-methylisoindolin-1-one, a novel isoindolinone derivative. While specific biological data for this compound is not yet established, the principles and protocols outlined herein are derived from extensive experience in the characterization of new small molecules and related heterocyclic compounds, such as isoindolinones, which have demonstrated a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This document is designed for researchers, scientists, and drug development professionals, providing not just experimental steps, but the strategic rationale behind them. By following this roadmap, researchers can build a robust data package to support the advancement of promising compounds like this compound.

Part 1: Foundational Characterization and Broad-Spectrum Screening

The initial phase of in vitro testing aims to establish a baseline understanding of the compound's intrinsic properties and to cast a wide net for potential biological activities.

Physicochemical Properties and Compound Integrity

A thorough understanding of the compound's physicochemical properties is a prerequisite for reliable in vitro testing. This includes solubility in various buffer systems, stability under experimental conditions, and purity.

Experimental Protocol: Solubility Assessment

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: Serially dilute the stock solution in aqueous buffers relevant to the planned biological assays (e.g., PBS, cell culture media).

-

Visual and Instrumental Analysis: Visually inspect for precipitation. For quantitative analysis, use techniques like nephelometry or UV-Vis spectroscopy to determine the kinetic and thermodynamic solubility.

Rationale: Poor solubility can lead to inaccurate and irreproducible results in biological assays. Establishing the solubility limits ensures that the compound remains in solution at the tested concentrations.

Broad-Spectrum Cytotoxicity Screening

A primary assessment of a novel compound's effect on cell viability is essential to identify potential anticancer activity or general toxicity.[4] A panel of human cancer cell lines representing different tumor types should be used.[1]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[1]

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).[1]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using a four-parameter logistic model.[1]

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| HCT116 | Colon Carcinoma | 12.5 |

| PC-3 | Prostate Adenocarcinoma | 35.1 |

| L929 | Normal Fibroblast | > 100 |

Rationale: The MTT assay is a robust and high-throughput method to assess metabolic activity, which is often correlated with cell viability.[5] Comparing the IC50 values across different cell lines can reveal selective cytotoxicity towards cancer cells over normal cells.[6]

dot

Caption: Workflow for MTT-based cytotoxicity screening.

Part 2: Elucidating the Mechanism of Action

Once a biological activity, such as cytotoxicity, is confirmed, the next logical step is to investigate the underlying mechanism of action.

Apoptosis Induction Assessment

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[5]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50.

-

Staining: After the treatment period, harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: This assay provides quantitative data on the mode of cell death induced by the compound, distinguishing apoptosis from necrosis.

dot

Caption: Simplified pathway of compound-induced apoptosis.

Target Identification and Engagement

For many small molecules, biological activity is mediated through interaction with specific protein targets.[7] Given that isoindolinone derivatives have been shown to interact with various enzymes, a targeted screen is a logical next step.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases.

-

Compound Incubation: Incubate the purified kinase enzyme with its substrate and ATP in the presence of varying concentrations of this compound.

-

Signal Detection: Measure the kinase activity by quantifying the amount of ADP produced.

-

Data Analysis: Determine the IC50 of the compound for each kinase to identify potential targets.

Rationale: Many anticancer drugs target kinases involved in cell signaling pathways that regulate proliferation and survival.[1] Identifying specific kinase targets can provide valuable insights into the compound's mechanism of action.

Part 3: Exploring Broader Biological Activities

Beyond anticancer effects, the isoindolinone scaffold is known for a range of other biological activities.[2][3]

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[8]

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial or fungal strains.

-

Compound Dilution: Serially dilute this compound in a 96-well plate containing growth medium.

-

Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Profile of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | > 64 |

| Candida albicans | ATCC 90028 | 32 |

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial activity of a compound.[9]

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic candidates.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and seed them in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and subsequent NO production.[10]

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Rationale: Inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening potential anti-inflammatory agents.[10]

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently assess its potential as a therapeutic agent, starting from broad screening and progressively narrowing down to its specific mechanism of action. Positive results from this comprehensive in vitro evaluation will build a strong foundation for subsequent preclinical development, including in vivo efficacy and toxicity studies. The modular nature of this guide allows for adaptation based on emerging data, ensuring a dynamic and informed drug discovery process.

References

- Benchchem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.

- Singh, S. K., & Saini, A. (2018). In Vitro Assays for Screening Small Molecules. PubMed.

- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.

- Borrego Puerta, E. A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.

- Manzo, E., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- Zhang, Y., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed.

- Kone, A. Z., et al. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.

- Quora. (2023). How to chemically analyse a novel drug in vitro.

- Chen, J., et al. (2016). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC - NIH.

- EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.

- Chen, C. T., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC - PubMed Central - NIH.

- Wikipedia. (n.d.). Roluperidone.

- Mardjan, M. I. D., et al. (2024). SYNTHESIS, ANTIPLASMODIAL, ANTIOXIDANT, AND MOLECULAR DOCKING INVESTIGATION OF NOVEL 4-AMINOQUINOLINE-ISOINDOLIN-1-ONES HYBRIDS. ResearchGate.

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

- Kumar, V., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. PubMed.

- Guler, E., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.

- Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

- Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.utep.edu [scholarworks.utep.edu]

- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Interactome of 4-Amino-5-methylisoindolin-1-one: A Technical Guide for Target Identification and Validation

Foreword: From a Novel Scaffold to Biological Function

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-investigated derivative, 4-Amino-5-methylisoindolin-1-one. While direct cellular targets for this particular molecule are not yet extensively documented in publicly available literature, the rich pharmacology of its chemical cousins provides a fertile ground for hypothesis-driven target discovery. This document serves as a comprehensive technical roadmap for researchers and drug development professionals. It is designed to not only propose potential cellular targets based on the known activities of related isoindolinone compounds but also to provide a robust, multi-pronged experimental strategy for the de-novo identification and validation of its molecular interactome. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating experimental narrative.

The Isoindolinone Scaffold: A Survey of Known Biological Activities and Potential Cellular Targets

The isoindolinone framework is a recurring motif in a variety of biologically active molecules. An analysis of the existing literature on isoindolinone derivatives reveals several key classes of cellular targets and associated biological effects. This survey provides a logical starting point for our investigation into the cellular targets of this compound.

Enzyme Inhibition: A Prevalent Mechanism

A significant body of research points to the ability of isoindolinone derivatives to act as potent enzyme inhibitors. This suggests that this compound may also exert its effects through direct interaction with enzymatic active sites.

-

Carbonic Anhydrases (CAs): Several novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, with some exhibiting low nanomolar inhibitory activities.[1] These zinc metalloenzymes are crucial in pH regulation and various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma and epilepsy.[1]

-

Urease: Isoindolin-1-one derivatives have been designed and synthesized as inhibitors of urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[2]

-

Histone Deacetylases (HDACs): The isoindolinone skeleton has been incorporated into novel and potent HDAC inhibitors.[3] Certain derivatives have demonstrated nanomolar IC50 values against HDAC1 and have shown antiproliferative activities in cancer cell lines.[3]

-

Caspases: Novel isoindolinone derivatives have been developed as caspase inhibitors, demonstrating potential for the treatment of caspase-related diseases through the reduction of interleukin-1β (IL-1β) and apoptosis.[4]

-

Cholinesterases: Isoindolinone derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[5]

Modulation of Cellular Signaling and Processes

Beyond direct enzyme inhibition, isoindolinone-containing compounds have been implicated in the modulation of broader cellular signaling pathways and processes.

-

Anticancer and Antiproliferative Activity: A number of isoindolinone derivatives have demonstrated promising anticancer properties against various cell lines, including Hep-2, A549, and HeLa cells.[5] This suggests potential interactions with proteins involved in cell cycle regulation, apoptosis, or other cancer-related pathways.

-

Antioxidant Activity: Some ferrocene-substituted isoindolinones have shown dual bioactive capabilities, including antioxidant activity, potentially through the scavenging of free radicals.[5]

-

Antimicrobial Effects: Isoindolinone derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This points towards potential targets within microbial-specific pathways.

-

Receptor Antagonism: The structurally related compound Roluperidone, which contains an isoindolinone moiety, is a 5-HT2A and σ2 receptor antagonist.[6] This highlights the possibility that this compound could interact with G-protein coupled receptors or other cell surface receptors.

Based on this landscape, we can hypothesize that this compound may target one or more of the following:

| Potential Target Class | Specific Examples | Associated Disease/Process |

| Enzymes | Carbonic Anhydrases, Urease, HDACs, Caspases, Cholinesterases | Glaucoma, Infections, Cancer, Neurodegenerative Diseases |